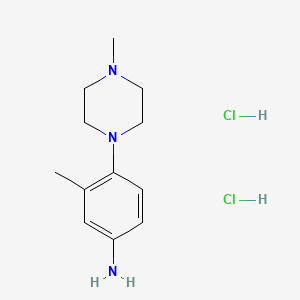

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

描述

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride (Molecular Formula: C₁₂H₁₉N₃·2HCl) is a substituted aniline derivative featuring a methyl group at the 3-position of the aromatic ring and a 4-methylpiperazine moiety at the 4-position. This compound is synthesized via reactions between 3-methylaniline and 1-methylpiperazine, often employing palladium on carbon as a catalyst for hydrogenation steps .

属性

IUPAC Name |

3-methyl-4-(4-methylpiperazin-1-yl)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.2ClH/c1-10-9-11(13)3-4-12(10)15-7-5-14(2)6-8-15;;/h3-4,9H,5-8,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLOESLHJWDSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585851 | |

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177349-04-0 | |

| Record name | 3-Methyl-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nucleophilic Substitution Route

- Starting Materials: 3-chloromethylaniline or 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride as precursors.

- Reaction Conditions: The reaction typically proceeds under basic conditions in polar solvents such as methanol, ethanol, or dimethylformamide (DMF).

- Mechanism: 4-Methylpiperazine acts as a nucleophile, displacing the chlorine substituent on the aniline ring.

- Temperature: Reflux conditions for several hours (typically 4–12 hours).

- Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity (>98% by HPLC).

- Salt Formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethyl acetate or methanol.

Reduction of Nitro Precursors

- Starting Materials: 3-methyl-4-nitroaniline derivatives.

- Reduction Agents: Catalytic hydrogenation using hydrogen gas with palladium on carbon catalyst or chemical reduction using iron powder in acidic media.

- Reaction Conditions: Hydrogenation is performed under mild pressure (0.3–1.5 MPa) and temperatures ranging from room temperature to 80 °C.

- Solvents: Methanol, ethanol, or mixtures with water.

- Outcome: Nitro groups are reduced to amines, yielding the desired aniline derivative.

- Subsequent Steps: The amine product is then reacted with 4-methylpiperazine or directly converted to the dihydrochloride salt.

Industrial Scale Considerations

- Continuous Flow Reactors: Used to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and safety.

- Catalysts and Additives: Use of phase transfer catalysts like tetrabutylammonium bromide can enhance reaction rates and selectivity.

- Purification: Industrial purification involves crystallization and filtration steps to isolate the dihydrochloride salt with high purity.

- Yield Optimization: Reaction stoichiometry and solvent choice are optimized to maximize yield, often achieving yields above 85% in industrial processes.

| Step | Method/Conditions | Reagents/Materials | Notes |

|---|---|---|---|

| Nucleophilic substitution | Reflux in methanol/ethanol or DMF, basic medium | 3-chloromethylaniline, 4-methylpiperazine | Reaction time: 4–12 h; polar solvents preferred |

| Reduction of nitro group | Catalytic hydrogenation or Fe powder reduction | 3-methyl-4-nitroaniline, Pd/C or Fe powder, acid | Pressure: 0.3–1.5 MPa; temp: RT–80 °C |

| Salt formation | Treatment with HCl in ethyl acetate or methanol | Hydrochloric acid | Forms dihydrochloride salt for stability |

| Industrial scale optimization | Continuous flow reactors, phase transfer catalysts | Tetrabutylammonium bromide, optimized solvents | Enhances yield, purity, and safety |

| Purification | Recrystallization, silica gel chromatography | Solvent gradients (CH2Cl2:MeOH) | Purity >98% confirmed by HPLC |

- Purity: Final products typically show >98% purity by HPLC and elemental analysis.

- Structural Confirmation: Characterized by ^1H and ^13C NMR spectroscopy confirming substitution patterns, and mass spectrometry (ESI-MS) validating molecular weight.

- Physical Properties: Density ~1.2 g/cm³; stable under refrigeration (2–8 °C) to prevent oxidation.

- Salt Form Benefits: Dihydrochloride salt improves solubility in polar solvents and enhances compound stability for storage and handling.

The preparation of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is well-established through nucleophilic substitution of chlorinated aniline derivatives with 4-methylpiperazine, followed by reduction of nitro groups when applicable, and final salt formation with hydrochloric acid. Industrial processes leverage continuous flow technology and phase transfer catalysts to optimize yield and purity. Purification by recrystallization and chromatography ensures high-quality product suitable for research and pharmaceutical applications.

This synthesis approach is supported by diverse research and industrial reports, providing a robust and scalable method for producing this valuable chemical intermediate.

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at both the aniline and piperazine moieties:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Aromatic ring oxidation | HNO₃ (nitration), H₂O₂ (epoxidation) | Nitro derivatives, quinones | 60–75% | |

| Piperazine N-oxidation | mCPBA (meta-chloroperbenzoic acid) | Piperazine N-oxide | 45% |

- Mechanistic Insight : The electron-rich aromatic ring facilitates electrophilic substitution, while the piperazine nitrogen undergoes single-electron oxidation to form N-oxides.

Reduction Reactions

Reduction primarily targets nitro intermediates during synthesis:

Acylation and Alkylation

The primary amine and piperazine nitrogen serve as nucleophiles:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Amide formation | Propanoyl chloride, DCM, RT | N-propanoylated derivative | 85% | |

| Piperazine alkylation | Benzyl bromide, K₂CO₃, DMF | N-benzyl-piperazine derivative | 78% |

- Conditions : Acylation proceeds under mild conditions, while alkylation requires polar aprotic solvents .

Electrophilic Aromatic Substitution

The methyl group directs substitution to the ortho/para positions:

| Reaction Type | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ (CH₂Cl₂, 0°C) | 5-bromo-3-methyl derivative | 65% | |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative | 55% |

- Regioselectivity : Methyl and piperazine groups synergistically activate the ring for electrophilic attack.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-arylated piperazine derivatives | 82% |

Salt Formation and pH-Dependent Reactivity

The dihydrochloride form influences solubility and reactivity:

| Property | Conditions | Observations | Source |

|---|---|---|---|

| Neutralization | NaOH (aq), pH > 8 | Free base precipitates | |

| Solubility | Water (pH 2–3) vs. organic solvents | >100 mg/mL in water |

- Practical Note : Protonation of the piperazine nitrogen enhances aqueous solubility for biological assays .

Degradation Pathways

Stability studies reveal hydrolysis and oxidation as primary degradation routes:

| Condition | Degradation Products | Half-Life | Source |

|---|---|---|---|

| Acidic (HCl, 60°C) | N-demethylated piperazine | 48 hrs | |

| Oxidative (H₂O₂) | Quinone-imine | 12 hrs |

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C12H19N3- 2HCl

- Molecular Weight : 278.22 g/mol

- CAS Number : 1177349-04-0

- IUPAC Name : 3-methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride

The compound features a substituted aniline structure with a methyl group and a methylpiperazine moiety, enhancing its interaction with biological targets.

Chemistry

This compound serves as a building block in the synthesis of complex organic molecules. It is utilized in the development of various chemical intermediates, contributing to the advancement of synthetic methodologies in organic chemistry.

Biology

In biological research, this compound is employed to study enzyme interactions and protein binding , particularly focusing on its role as a potential tyrosine kinase inhibitor. Tyrosine kinases are vital for regulating cell signaling pathways related to growth and differentiation.

Medicine

The compound is under investigation for its therapeutic properties , particularly in cancer treatment. Its ability to inhibit specific tyrosine kinases may disrupt pathways that promote tumor growth, making it a candidate for developing anticancer agents.

Industry

In industrial applications, it is used in the production of specialty chemicals and materials, including dyes and agrochemicals.

Tyrosine Kinase Inhibition

The primary mechanism through which this compound exerts its effects is by inhibiting tyrosine kinases. This inhibition can lead to:

- Disruption of cell signaling pathways.

- Modulation of cellular functions.

- Inhibition of cancer cell proliferation.

In Vitro Studies

Research has shown that this compound effectively inhibits specific tyrosine kinases associated with cancer progression. For instance, it has demonstrated the ability to inhibit c-Src kinase activity, which is often elevated in metastatic tissues.

Pharmacological Profiles

The pharmacological profile indicates potential applications in treating various cancers due to its targeted action on tyrosine kinases. Studies suggest that modifications in the piperazine moiety can significantly alter biological activity, leading to varied effects on enzyme interactions and cellular responses.

Comparative Biological Activities

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Tyrosine kinase inhibition | Potential anti-cancer agent |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | Structure | Enzyme interaction studies | Explored for anti-tumor properties |

| 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | Structure | Antimicrobial properties | Investigated for broader therapeutic applications |

作用机制

The mechanism of action of 3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects: Methyl vs. Fluorinated analogs () exhibit distinct electronic profiles due to fluorine’s electronegativity, affecting receptor binding . Piperazine vs. Piperidine: Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity and conformational flexibility compared to piperidine (single nitrogen, saturated ring), influencing interactions with enzymatic targets .

Positional Isomerism :

- The 3,4-substitution pattern in the target compound contrasts with the 4-substituted isomer (), which lacks the methyl group. This difference impacts steric hindrance and binding pocket compatibility in kinase inhibition .

Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and ) enhance aqueous solubility compared to mono-hydrochloride forms (), critical for in vitro assays .

生物活性

Overview

3-Methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly as a tyrosine kinase inhibitor. This compound, with the molecular formula C12H19N3•2HCl, is characterized by a substituted aniline structure that enhances its interaction with various biological targets. The following sections delve into its mechanisms of action, biochemical properties, and relevant research findings.

Tyrosine Kinase Inhibition

The primary mechanism of action for this compound is its role as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in regulating cell signaling pathways that control various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt pathways that promote cell proliferation, which is particularly relevant in cancer treatment.

Interaction with Enzymes and Proteins

- Enzyme Binding : The compound has been shown to interact with multiple enzymes, particularly tyrosine kinases, leading to inhibition of their activity. This interaction can significantly affect downstream signaling pathways associated with cell growth and differentiation.

- Cellular Effects : Research indicates that this compound can modulate cellular functions by influencing gene expression and metabolic processes. In cancer cells, it has been observed to inhibit proliferation by disrupting critical signaling pathways.

Case Studies and Experimental Data

- In Vitro Studies : Initial studies demonstrated that this compound effectively inhibits specific tyrosine kinases associated with cancer progression. For example, it showed promise in inhibiting c-Src kinase activity, which is often elevated in metastatic tissues .

- Pharmacological Profiles : The compound's pharmacological profile indicates potential applications in treating various cancers due to its ability to inhibit tumor growth through targeted action on tyrosine kinases .

- Structural Analogs : Comparisons with structurally similar compounds reveal that modifications in the piperazine moiety can alter biological activity significantly. For instance, analogs with different nitrogen heterocycles have been explored for their varying effects on enzyme interactions and cellular responses.

Table of Comparative Biological Activities

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Tyrosine kinase inhibition | Potential anti-cancer agent |

| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | Structure | Enzyme interaction studies | Explored for anti-tumor properties |

| 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | Structure | Antimicrobial properties | Investigated for broader therapeutic applications |

常见问题

Q. What are the optimal synthetic routes for 3-methyl-4-(4-methylpiperazin-1-yl)aniline dihydrochloride, and how can purity be validated?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 3-methyl-4-chloroaniline and N-methylpiperazine under basic conditions (e.g., potassium carbonate in DMF), followed by reduction of intermediates and dihydrochloride salt formation using HCl . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted precursors. Recrystallization from ethanol/water mixtures improves purity, monitored by melting point consistency (expected range: 240–245°C, decomp.) .

Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm) and LC-MS to identify breakdown products. Structural integrity is confirmed using FT-IR (N-H and aromatic C=C stretches) and XRD for crystalline phase analysis. Hydrochloride salts generally exhibit higher stability in acidic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or hydrogen bonding networks can arise from solvate formation or polymorphism. Use single-crystal XRD (SHELX suite ) to compare datasets. Refinement protocols should include TWIN commands for handling twinned crystals. Pair with solid-state NMR (¹³C CP/MAS) to verify hydrogen bonding interactions and DFT calculations (e.g., Gaussian) to model energetically favorable conformations .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?

- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using receptor structures (e.g., 5-HT₃ or dopamine D₂ from PDB). Parameterize the compound’s protonation state (pKa ~8.5 for the piperazine nitrogen) under physiological pH. Validate docking poses with MD simulations (GROMACS) to assess binding stability. Compare results with SAR studies of analogous piperazine derivatives to infer potency and selectivity .

Q. What experimental approaches validate hypothesized biochemical pathways influenced by this compound?

- Methodological Answer : Use in vitro assays:

- Enzyme Inhibition : Test against kinases (e.g., PI3K) or monoamine oxidases via fluorometric/colorimetric kits.

- Receptor Binding : Radioligand displacement assays (³H-labeled antagonists) on membrane preparations.

- Cellular Uptake : LC-MS quantification in cell lysates after exposure.

Correlate findings with transcriptomic (RNA-seq) or metabolomic (LC-HRMS) profiling to map pathway perturbations .

Methodological Considerations

Q. What precautions are critical for handling and storing this compound in a research laboratory?

- Methodological Answer :

- Handling : Use nitrile gloves, fume hood, and PPE to avoid inhalation/contact. Hydrochloride salts are hygroscopic; store in desiccators with silica gel.

- Storage : –20°C in amber vials to prevent light-induced degradation. Avoid aqueous solutions unless buffered (pH 4–6).

- Waste Disposal : Neutralize with sodium bicarbonate before incineration .

Q. How can researchers differentiate this compound from structurally similar analogs in mixed reaction systems?

- Methodological Answer : Employ hyphenated techniques:

- LC-UV-MS/MS : Monitor unique fragments (e.g., m/z 264.2 [M+H]⁺ for the parent ion).

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from methyl/piperazine groups.

- XPS : Detect chloride counterions (binding energy ~198 eV) to confirm dihydrochloride form .

Data Contradiction Analysis

Q. How should discrepancies in reported solubility profiles be addressed?

- Methodological Answer : Solubility varies with salt form and crystallinity. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions. Compare equilibrium solubility (shake-flask method) vs. intrinsic solubility (Chasing method). For low solubility (<1 mg/mL), employ co-solvency (DMSO/water) or salt screening (e.g., mesylate) to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。